4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine
CAS No.:
Cat. No.: VC16012139
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine -](/images/structure/VC16012139.png)
Specification
Molecular Formula | C6H9ClN4 |
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Molecular Weight | 172.61 g/mol |
IUPAC Name | 6-chloro-5-(methylaminomethyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H9ClN4/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11) |
Standard InChI Key | UZNDCWSXSMIJMG-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=C(N=CN=C1Cl)N |
Introduction
Molecular Structure and Chemical Properties
Core Architecture
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 4, 5, and 6 include:
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Amino group (-NH₂) at position 4,
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Chlorine atom (-Cl) at position 6,
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Methylamino-methyl group (-CH₂-NH-CH₃) at position 5.
This substitution pattern creates a sterically and electronically diverse molecule, influencing its reactivity and interactions with biological targets .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine likely involves multi-step nucleophilic substitution and functional group transformations, as demonstrated in related pyrimidine syntheses :
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Ring Formation: Condensation of thiourea derivatives with β-diketones or malononitrile to construct the pyrimidine core.
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Chlorination: Introduction of chlorine at position 6 using reagents like phosphorus oxychloride (POCl₃) .
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Amination: Sequential amination at position 4 via ammonia or amine nucleophiles .
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Methylamino-methylation: Alkylation or reductive amination to install the -(CH₂-NH-CH₃) group at position 5 .
A representative pathway is outlined below:
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at positions 4, 5, and 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Functional Group Compatibility: The methylamino group’s susceptibility to oxidation necessitates inert atmospheres or protective groups during synthesis .
Structural Analogs and Comparative Analysis
The following table highlights pyrimidine derivatives with structural or functional similarities to 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine:
Key Observations:
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Electron-Withdrawing Groups (e.g., -Cl, -I) enhance electrophilic reactivity, facilitating nucleophilic substitutions .
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Amino and Methylamino Groups improve solubility and target affinity via hydrogen bonding .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold serves as a versatile building block for:
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Kinase Inhibitors: Analogous structures are incorporated into inhibitors targeting EGFR and VEGFR2 .
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Antimetabolites: Disruption of nucleotide biosynthesis pathways in rapidly dividing cells .
Chemical Biology Probes
Functionalization of the methylamino group enables conjugation with fluorescent tags or affinity labels, facilitating target identification in proteomic studies .
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